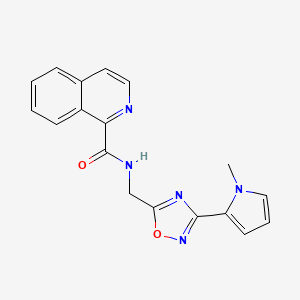
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimycobacterial Activity
Substituted isosteres of pyridine and pyrazinecarboxylic acids, including those with 1,2,4-oxadiazole rings similar to the structure , have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited antimycobacterial activities, with some showing up to 16 times the potency of pyrazinamide, highlighting their potential in tuberculosis treatment. The increase in lipophilicity through derivatization was aimed at improving cellular permeability, suggesting a strategic approach to enhance drug efficacy against mycobacterial infections (Gezginci, Martin, & Franzblau, 1998).
Synthesis Methodologies
A one-pot synthesis method for Pyrrolo[2,1-a]isoquinoline-1-carboxamide derivatives, which are structurally related to the compound , has been developed. This method involves the reaction of N-alkyl-3-oxobutanamides with dibenzoyl-acetylene in the presence of isoquinoline, demonstrating an efficient route to these functionalized derivatives. Such methodologies are crucial for the development of novel compounds with potential therapeutic applications (Alizadeh & Zohreh, 2008).
Receptor Ligand Interactions
Research into N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, which share a core structural motif with N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide, has revealed their ability to inhibit the binding of radiolabeled platelet activating factor (PAF) to its receptor on dog platelets. This suggests potential applications of these compounds as PAF antagonists, with implications for their use in treating conditions mediated by PAF, such as inflammation and thrombosis (Tilley et al., 1988).
特性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-23-10-4-7-14(23)17-21-15(25-22-17)11-20-18(24)16-13-6-3-2-5-12(13)8-9-19-16/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHFNVUNVOXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

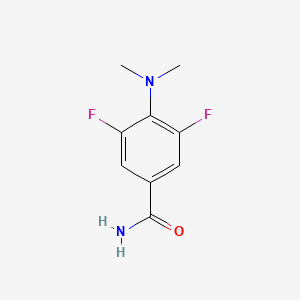
![N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide](/img/structure/B2370804.png)
![8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2370805.png)
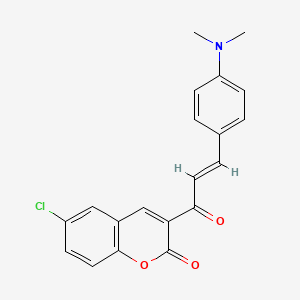
![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)


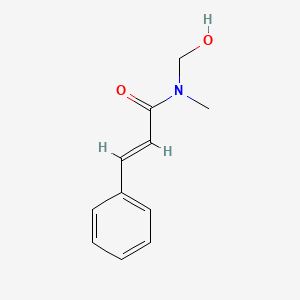
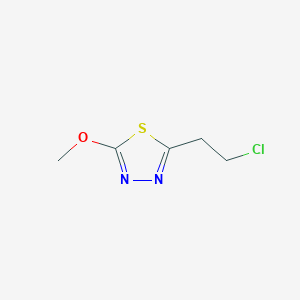
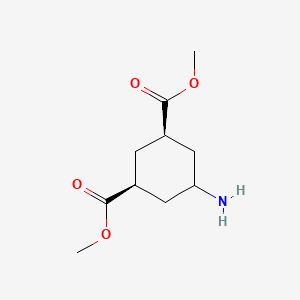
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)


![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)